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These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology
for the elucidation of p63 function, with a focus on its roles in development, disease, and key
signaling pathways. The protocols outlined below offer a framework for designing and
executing experiments to knockout or modulate p63 expression and for analyzing the resultant
cellular phenotypes.

Introduction to p63 and CRISPR-Cas9

The tumor protein p63, a member of the p53 family, is a master regulator of epithelial
development and differentiation.[1][2] It exists in multiple isoforms, primarily the TAp63
isoforms, which contain a transactivation domain, and the ANp63 isoforms, which lack this
domain and can act as transcriptional repressors or activators depending on the cellular
context.[2] Dysregulation of p63 is implicated in various developmental syndromes and
cancers, particularly squamous cell carcinomas.[1]

CRISPR-Cas9 has emerged as a powerful tool for functional genomics, allowing for precise
and efficient gene editing. This technology can be harnessed to create knockout models of p63
to study the functional consequences of its loss, or to specifically target and modulate the
expression of its different isoforms.
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The following tables summarize representative quantitative data from studies investigating the
effects of p63 modulation.

Table 1: Differentially Expressed Genes (DEGS) Following p63 Isoform Knockdown. This table
illustrates the significant impact of p63, particularly the ANp63 isoform, on the global gene
expression profile in keratinocytes.

Number of
Number of
Isoform Downregulated Total DEGs (p <
Upregulated Genes
Knockdown Genes (=2-fold 0.05)
(=2-fold change)
change)
ANp63 105 113 218
TAp63 18 21 39

Data is representative of findings in published studies.

Table 2: Selected p63 Target Gene Expression Changes Upon TAp63 Genome Editing in
Squamous Cell Carcinoma. This table highlights the impact of TAp63 editing on genes involved
in key cellular processes.[3]

Fold Change (log2) in
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Experimental Protocols
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Protocol 1: Designing and Cloning Guide RNAs (gRNAS)
for TP63 Knockout

This protocol describes the design of gRNAs to target the human TP63 gene for knockout
using the CRISPR-Cas9 system.

1. gRNA Design: a. Utilize online gRNA design tools such as GenScript's gRNA design tool or
CHOPCHORP.[4][5] b. Input the coding sequence of human TP63. For isoform-specific targeting,
input the sequence of exons unique to either TAp63 (Exon 1) or ANp63 (Exon 3'). c. Select
gRNAs with high on-target scores and low off-target predictions. d. Validated gRNA Sequences
for Human TP63 (from the laboratory of Feng Zhang):[6]

o ACGGCTCATTTGTCGCTCCG
TGCACGGATGCAGCTCGAGG
GCTCAATGCAAGTCAGTTTA
GACGGAACAGCTTTGATTTA

2. Oligo Annealing and Cloning: a. Synthesize complementary oligonucleotides for the chosen
gRNA sequence with appropriate overhangs for cloning into a lentiCRISPRv2 vector. b.
Phosphorylate and anneal the oligos. c. Digest the lentiCRISPRv2 vector with BsmBI. d. Ligate
the annealed oligos into the digested vector. e. Transform the ligation product into competent
E. coli and select for positive clones. f. Verify the sequence of the gRNA insert by Sanger
sequencing.

Protocol 2: Lentiviral Production and Transduction for
p63 Knockout

This protocol outlines the generation of lentiviral particles and their use to deliver the CRISPR-
Cas9 machinery into target cells.

1. Lentivirus Production: a. In a 10 cm dish, co-transfect HEK293T cells with the sequence-
verified lentiCRISPRv2-p63-gRNA plasmid, and the packaging plasmids psPAX2 and pMD2.G
using a suitable transfection reagent. b. Collect the virus-containing supernatant at 48 and 72
hours post-transfection. c. Pool the supernatant, centrifuge to remove cell debris, and filter
through a 0.45 um filter. d. Concentrate the viral particles using a lentivirus concentration
reagent or ultracentrifugation.
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2. Cell Transduction: a. Plate target cells (e.g., HaCaT keratinocytes, FaDu squamous cell
carcinoma cells) at an appropriate density. b. The following day, infect the cells with the
concentrated lentivirus at various multiplicities of infection (MOI) in the presence of polybrene
(8 pg/mL). c. 48 hours post-infection, select for transduced cells using puromycin at a
predetermined concentration.

Protocol 3: Validation of p63 Knockout

This protocol details methods to confirm the successful knockout of the TP63 gene.

1. Western Blot Analysis: a. Lyse the puromycin-selected cells and a control cell population. b.
Quantify protein concentration using a BCA assay. c. Separate protein lysates by SDS-PAGE
and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody against
p63 (e.g., 4A4 clone) and a loading control (e.g., B-actin or GAPDH). e. Incubate with a
secondary antibody and visualize the protein bands. A significant reduction or absence of the
p63 band in the knockout cells confirms successful knockout at the protein level.

2. Mismatch Cleavage Assay (e.g., T7 Endonuclease | Assay): a. Isolate genomic DNA from
the knockout and control cell populations. b. PCR amplify the region of the TP63 gene targeted
by the gRNA. c. Denature and re-anneal the PCR products to allow for the formation of
heteroduplexes. d. Treat the annealed PCR products with T7 Endonuclease I, which cleaves at
mismatched DNA. e. Analyze the digested products on an agarose gel. The presence of
cleaved DNA fragments in the knockout sample indicates the presence of insertions or
deletions (indels).

3. Sanger Sequencing of PCR Amplicons: a. PCR amplify the target region from genomic DNA
of the knockout cell population. b. Clone the PCR product into a TA vector. c. Transform into E.
coli and isolate plasmid DNA from multiple individual colonies. d. Sequence the insert of each
plasmid to identify the specific indels generated by CRISPR-Cas9.

Protocol 4: Phenotypic Analysis of p63 Knockout Cells

This protocol provides examples of assays to investigate the functional consequences of p63
loss.

1. Cell Proliferation Assay: a. Seed an equal number of knockout and control cells in multiple
wells of a 96-well plate. b. At various time points (e.g., 24, 48, 72, 96 hours), quantify cell

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

number using a reagent such as CellTiter-Glo® or by direct cell counting. c. Plot the growth
curves for both cell populations to assess differences in proliferation rates.

2. Colony Formation Assay: a. Seed a low density of knockout and control cells (e.g., 500 cells)
in 6-well plates. b. Culture the cells for 10-14 days, allowing colonies to form. c. Fix the colonies
with methanol and stain with crystal violet. d. Count the number of colonies and measure their
size to determine the effect of p63 knockout on clonogenic survival and growth.

3. Apoptosis Assay: a. Stain knockout and control cells with Annexin V and Propidium lodide
(PI). b. Analyze the stained cells by flow cytometry. c. Quantify the percentage of early
apoptotic (Annexin V positive, P1 negative) and late apoptotic/necrotic (Annexin V and PI
positive) cells.

4. RNA Sequencing (RNA-Seq): a. Isolate total RNA from knockout and control cell
populations. b. Perform library preparation and high-throughput sequencing. c. Analyze the
sequencing data to identify differentially expressed genes and altered signaling pathways
resulting from p63 knockout.

Visualizations: Signaling Pathways and
Experimental Workflow

Below are diagrams generated using Graphviz to visualize key p63-related signaling pathways
and the experimental workflow.
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Caption: p63 interaction with Wnt, Notch, and Hedgehog signaling pathways.
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Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of p63.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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